While specific details regarding the synthesis of MI-773 are not provided in the reviewed papers, it is likely synthesized through a multi-step process involving various chemical reactions typical for spiro-oxindole derivatives. [] Further research in medicinal chemistry literature is recommended for a detailed synthesis protocol.
MI-773 possesses a characteristic spiro-oxindole scaffold with various substituents. [] These include a chlorine atom at the 6-position, a 3-chloro-2-fluorophenyl group at the 4'-position, a 2,2-dimethylpropyl group at the 2'-position, and a trans-4-hydroxycyclohexyl group attached to the nitrogen atom of the pyrrolidine ring. [] Detailed structural information and analyses can be found in the chemical literature and patent databases.
MI-773 exerts its anti-cancer activity by disrupting the interaction between MDM2 and the tumor suppressor protein p53. [] MDM2 negatively regulates p53 by targeting it for degradation. [] MI-773 binds to MDM2 at the p53 binding pocket, preventing the interaction and subsequent degradation of p53. [] This leads to the accumulation and activation of p53, resulting in cell cycle arrest and apoptosis of cancer cells. [, , , , , ]
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4